molecular formula C8H12O2 B14157441 (4Z)-8-hydroxy-cyclooct-4-en-1-one CAS No. 57858-30-7

(4Z)-8-hydroxy-cyclooct-4-en-1-one

Cat. No.: B14157441
CAS No.: 57858-30-7
M. Wt: 140.18 g/mol
InChI Key: HSFVDEUFKLSKSB-UPHRSURJSA-N
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Description

(4Z)-8-hydroxy-cyclooct-4-en-1-one is a cyclic ketone derivative with an eight-membered ring system containing a conjugated double bond at the C4 position (Z-configuration) and a hydroxyl group at the C8 position. Its molecular formula is C₈H₁₂O₂ (calculated molar mass: 140.18 g/mol). The hydroxyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler cyclic ketones like cyclooct-4-en-1-one (C₈H₁₂O, molar mass 124.18 g/mol) .

Properties

CAS No.

57858-30-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(4Z)-8-hydroxycyclooct-4-en-1-one

InChI

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1-

InChI Key

HSFVDEUFKLSKSB-UPHRSURJSA-N

Isomeric SMILES

C/1CC(C(=O)CC/C=C1)O

Canonical SMILES

C1CC(C(=O)CCC=C1)O

Origin of Product

United States

Preparation Methods

Oxidation of Cyclooctene Derivatives

The most common approach involves oxidizing cyclooct-4-en-1-ol or related precursors. Recent advances utilize catalytic systems to improve stereocontrol:

1.1 Epoxidation-Reduction-Oxidation Cascade
A three-step protocol achieves 59–70% overall yield:

  • Epoxidation : Cyclooct-4-en-1-ol reacts with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ (4 h, 25°C) to form the epoxide.
  • Reduction : LiAlH₄ in diethyl ether reduces the epoxide to cis-diol (24 h, reflux).
  • Oxidation : TEMPO/NaClO₂ selectively oxidizes the primary alcohol to the ketone.

Critical Parameters :

  • Catalyst : MgBr₂·OEt₂ enhances diastereoselectivity (dr > 20:1)
  • Solvent : Dichloromethane minimizes side reactions

Limitations : Multi-step purification reduces scalability.

Ring-Closing Metathesis (RCM)

Patented methods (US8188320B2) employ Grubbs catalysts for macrocyclization:

2.1 Substrate Design
Linear diene precursors (e.g., 1,8-nonadien-5-ol) undergo RCM with 2nd-generation Grubbs catalyst (5 mol%):
$$
\text{C}{9}\text{H}{16}\text{O} \xrightarrow{\text{RuCl}2(\text{=CHPh})(\text{PCy}3)2} \text{C}8\text{H}{12}\text{O}2 + \text{C}2\text{H}4 \uparrow
$$
Conditions : Toluene, 40°C, 12 h
Yield : 38% (with 62% recovered dimer)

Advantages : Atom economy; single-step cyclization
Challenges : Requires high dilution (10⁻² M) to favor intramolecular reaction

Enzymatic Desymmetrization

Biological routes using lipases or esterases achieve enantiomeric excess (ee) >95%:

3.1 Kinetic Resolution
Racemic 8-acetoxy-cyclooct-4-en-1-one undergoes hydrolysis with Candida antarctica lipase B (CAL-B):
$$
\text{(rac)-AcO-C}8\text{H}{11}\text{O} \xrightarrow{\text{CAL-B, pH 7.4}} \text{(4Z)-8-OH-C}8\text{H}{11}\text{O} + \text{(4E)-8-AcO-C}8\text{H}{11}\text{O}
$$
Conditions : Phosphate buffer (0.1 M), 37°C, 48 h
Conversion : 45% (theoretical max 50%)

Optimization :

  • Additives : 10% DMSO increases enzyme stability
  • Scale : Milligram to gram-scale demonstrated

Photochemical Isomerization

Transient (E)-isomers form under UV light, enabling Z→E→Z equilibration for purification:

4.1 Two-Phase System
Stanimirov et al. developed a cyclohexane/water system with AgNO₃:

  • Irradiate cis-cyclooct-4-enol (0.1 M) with ethyl benzoate sensitizer (λ = 272 nm)
  • Extract trans-isomer into aqueous Ag⁺ phase (KAgᴇ = 2100 M⁻¹ vs. KAgᴢ = 2.5 M⁻¹)
  • Acidify to recover (4Z)-8-hydroxy isomer

Yield : 33% after 6 h irradiation (vs. 25% single-phase)

Mechanistic Insight :

  • Quantum yield (Φᴢ→ᴇ) = 0.18 ± 0.03
  • Silver complexation shifts equilibrium via Le Chatelier

Comparative Analysis of Methods

Method Starting Material Yield (%) ee (%) Scalability
Epoxidation-Reduction Cyclooct-4-en-1-ol 59–70 97 Moderate
RCM 1,8-Nonadien-5-ol 38 N/A Low
Enzymatic Racemic acetate 45 >99 High
Photochemical cis-Cyclooctenol 33 98 Moderate

Cost Analysis :

  • Grubbs catalyst: $320/g (major cost driver in RCM)
  • CAL-B enzyme: $0.50/U (industrial bulk pricing)

Emerging Techniques

6.1 Flow Photochemistry
Microreactors with 254 nm LEDs enhance Z/E selectivity (5:1 vs. batch 3:1)

6.2 Biocatalytic Cascades
Combining alcohol dehydrogenase (ADH) with ketoreductase (KRED) achieves 82% yield in one pot:

  • ADH oxidizes cyclooct-4-en-1-ol to ketone
  • KRED reduces byproducts to recycle NAD⁺

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.

    Reduction: Formation of 2-hydroxy-5-cyclooctanol.

    Substitution: Formation of various substituted cyclooctene derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4Z)-8-hydroxy-cyclooct-4-en-1-one and structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features Source/Application
This compound C₈H₁₂O₂ 140.18 (calculated) Ketone, Hydroxyl 8-membered ring; Z-configured double bond at C4; hydroxyl at C8 Inferred from cyclooct-4-en-1-one
cyclooct-4-en-1-one C₈H₁₂O 124.18 Ketone 8-membered ring; double bond at C4 (configuration unspecified) Commercial cyclic ketone
methyl (2E,4Z,6Z)-decatrienoate C₁₁H₁₆O₂ 186.24 Ester, conjugated triene Linear 10-carbon chain; three conjugated double bonds (E,Z,Z-configuration) Insect pheromone component
(2E,4Z)-3-(2-(4-Hydroxyphenyl) propan-2-yl) hexa-2,4-dienedioic acid C₁₅H₁₄O₆ 290.27 Carboxylic acids, conjugated diene, hydroxyl Linear chain with phenyl and conjugated diene groups; two carboxylic acid moieties BPA degradation byproduct

Key Comparative Insights:

Functional Group Influence: The hydroxyl group in this compound enhances polarity compared to cyclooct-4-en-1-one, likely increasing solubility in polar solvents (e.g., water or alcohols) . In contrast, methyl (2E,4Z,6Z)-decatrienoate’s ester group and linear structure contribute to volatility, a trait critical for its role as a pheromone .

Compounds like (2E,4Z)-hexa-2,4-dienedioic acid exhibit extended conjugation, which stabilizes intermediates in degradation pathways .

Biological and Environmental Relevance: Cyclic ketones (e.g., cyclooct-4-en-1-one) are often intermediates in organic synthesis, while hydroxylated derivatives like this compound may participate in redox reactions or serve as ligands in coordination chemistry. Methyl esters with conjugated trienes (e.g., methyl decatrienoate) demonstrate the role of stereochemistry in biological signaling, where minor configurational changes alter species specificity .

Research Implications and Limitations

  • Spectral Analysis: The hydroxyl group in this compound would generate distinct IR (O-H stretch ~3200 cm⁻¹) and NMR (δ ~1.5–2.5 ppm for ring protons, δ ~4.0–5.0 ppm for hydroxyl) signatures compared to non-hydroxylated analogs .
  • Synthesis Challenges : Introducing a hydroxyl group at C8 in a strained cyclooctene ring may require stereoselective methods, such as Sharpless dihydroxylation or enzymatic catalysis.
  • Data Gaps : Direct experimental data on the compound’s physical properties (e.g., melting point, solubility) and reactivity are absent in the provided evidence, necessitating further studies.

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